molecular formula C16H24NO2Cl B601630 (S)-Bufuralol Hydrochloride CAS No. 57704-10-6

(S)-Bufuralol Hydrochloride

Cat. No.: B601630
CAS No.: 57704-10-6
M. Wt: 297.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Bufuralol Hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in scientific research as a probe substrate for cytochrome P450 2D6 (CYP2D6) enzyme activity. The compound is known for its unique structure, where the benzofuran oxygen is part of a ring, distinguishing it from most beta blockers that are aryloxypropanolamine-based .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzofuranmethanol with tert-butylamine. The reaction typically involves the use of solvents like methanol and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of bufuralol hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bufuralol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bufuralol hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This receptor binding inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. The compound is metabolized by the CYP2D6 enzyme, which hydroxylates it at specific positions, leading to the formation of various metabolites .

Comparison with Similar Compounds

Bufuralol hydrochloride is unique due to its benzofuran ring structure. Similar compounds include:

Bufuralol hydrochloride stands out due to its partial agonist activity and its use as a probe substrate for CYP2D6, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-10-6
Record name Bufuralol hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUFURALOL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does Bufuralol hydrochloride penetrate the cornea, and how does this relate to its lipophilicity compared to other beta-blockers?

A1: Bufuralol hydrochloride exhibits corneal penetration behavior inversely related to its lipophilicity. [] In a study comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate, Bufuralol hydrochloride, the most lipophilic of the three, reached peak aqueous humor concentration faster than the other two. [] This finding suggests that while lipophilicity is a factor in corneal penetration, other factors, such as interactions with the aqueous boundary layers of the cornea, may also play a significant role. []

Q2: How does Bufuralol hydrochloride compare to Pindolol in terms of its effects on hemodynamics and its interaction with beta-receptors?

A2: Both Bufuralol hydrochloride and Pindolol act as non-selective beta-blockers, affecting both beta-1 and beta-2 receptors. [] While both drugs elicit a similar shift in the dose-response curve for heart rate and cardiac output in the presence of Isoproterenol, indicating beta-1 blockade, Bufuralol hydrochloride uniquely causes an acute decrease in peripheral resistance when administered intravenously, unlike Pindolol's acute increase. [] This difference suggests that Bufuralol hydrochloride might possess additional pharmacological actions beyond its beta-blocking properties that influence peripheral resistance. []

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